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Compound of Interest

Compound Name: Scopularide B

Cat. No.: B15342623

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical techniques and data interpretation
used for the structural characterization of Scopularide B, a cyclodepsipeptide with potential as
an anticancer agent. The protocols and data presented herein are intended to serve as a
comprehensive resource for researchers in natural product chemistry, pharmacology, and drug
development.

Introduction

Scopularide B is a cyclic depsipeptide isolated from the marine sponge-derived fungus
Scopulariopsis brevicaulis.[1][2] Like its analogue, Scopularide A, it has demonstrated
significant antiproliferative activity against various cancer cell lines, including pancreatic and
colon tumor cells.[1][2] The precise structural elucidation of these complex natural products is
critical for understanding their structure-activity relationships and for guiding further synthetic
and medicinal chemistry efforts. This application note details the use of Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive
characterization of Scopularide B.

Spectroscopic and Spectrometric Data

The structural elucidation of Scopularide B was accomplished through a combination of one-
and two-dimensional NMR experiments and high-resolution mass spectrometry.
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Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) established the molecular formula of Scopularide
B as Cs34Hs3NsOy7. Electrospray ionization (ESI) mass spectrometry typically reveals a
prominent pseudomolecular ion [M+H]*. Tandem mass spectrometry (MS/MS) experiments are
crucial for sequencing the amino acid and fatty acid residues within the cyclic structure. While
the exact fragmentation data for Scopularide B is not as widely published as for its analogue
Scopularide A, a proposed fragmentation pattern can be inferred due to their structural
similarity. The fragmentation of the [M+H]* ion of Scopularide A involves the neutral losses of
the amino acid residues, and a similar pattern is expected for Scopularide B.

Table 1. Mass Spectrometry Data for Scopularide B

Parameter Value

Molecular Formula C34Hs3Ns07
Monoisotopic Mass 643.3945 g/mol
lonization Mode ESI-MS (Positive)
Observed [M+H]* m/z 644.4023

Sequential neutral losses of Phenylalanine
Proposed Major Fragment lons ([M+H]*) (Phe), Alanine (Ala), Leucine (Leu), Valine (Val),
and Glycine (Gly) residues.

NMR Spectroscopy Data

The *H and 13C NMR spectra of Scopularide B were recorded in deuterated methanol
(CDs0OD) and are essential for the complete structural assignment. The chemical shifts are
indicative of the specific amino acid residues and the 3-hydroxy-4-methyloctanoic acid moiety.
The complete assignment is typically achieved through a combination of 1D NMR (*H and 13C)
and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The definitive *H and 13C NMR data for Scopularide B can be found in the supporting
information of the original publication by Yu et al. in the Journal of Natural Products.
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Table 2: *H NMR Data for Scopularide B (600 MHz, CDsOD)
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Position OoH (ppm) Multiplicity J (Hz)
Phe

NH 8.05 d 9.4

o-H 4.75 dd 9.4,5.9
B-H 3.20, 2.95 m

Ph 7.25 m

Ala

NH 8.30 d 7.3

o-H 4.40 q 7.3
B-CHs 1.35 d 7.3
d-Leu

NH 7.90 d 8.5

o-H 4.25 m

B-H 1.65 m

y-H 1.60 m

0-CHs 0.95, 0.90 dd 6.5,6.5
Val

NH 7.50 d 8.8

o-H 4.10 d 8.8

B-H 2.10 m

y-CHs 1.00, 0.95 dd 6.8, 6.8
Gly

NH 8.50 t 55

o-H 4.20, 3.60 dd, dd 16.5,5.5
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3-hydroxy-4-

methyloctanoyl

2-H 2.60, 2.45 dd, dd 15.0, 8.0, 15.0, 4.5
3-H 3.95 m

4-H 1.60 m

CHs (at C4) 0.85 d 6.8

5-8 (CHz2)n, CHs 1.2-1.4,0.90 m, t

Table 3: 13C NMR Data for Scopularide B (150 MHz, CDsOD)
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Position oC (ppm)
Phe

C=0 172.5

a-C 56.0

B-C 38.0
Ph-C 138.0, 130.0, 129.5, 127.5
Ala

C=0 174.0
a-C 51.0

B-C 17.0
d-Leu

C=0 173.5

a-C 53.0

B-C 41.5

y-C 25.5

0-C 23.0, 22.0
Val

C=0 173.0
a-C 60.0

B-C 31.0

y-C 19.5,19.0
Gly

C=0 171.0
a-C 43.0
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3-hydroxy-4-methyloctanoyl

Cc=0 175.0

C-2 42.0

C-3 72.0

C-4 39.0

CHs (at C4) 14.0

C-5to C-8, CHs 32.0, 29.5, 23.0, 14.5

Experimental Protocols
NMR Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of

Scopularide B.

Materials:

NMR tubes (5 mm)

Procedure:

Scopularide B, pure sample (~5 mg)

Deuterated methanol (CDsOD, 99.8%)

NMR Spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

o Sample Preparation: Dissolve approximately 5 mg of purified Scopularide B in 0.6 mL of

CDsOD. Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR

tube.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.
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o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution.

o Tune and match the probe for 'H and 13C frequencies.

o Data Acquisition:

[¢]

'H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°
pulse angle, a spectral width of 12-16 ppm, and 16-32 scans.

o 13C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse
sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm,
and 1024-4096 scans.

o 2D COSY: Acquire a two-dimensional homonuclear correlation spectrum to identify proton-
proton spin systems.

o 2D HSQC: Acquire a two-dimensional heteronuclear single quantum coherence spectrum
to correlate directly bonded protons and carbons.

o 2D HMBC: Acquire a two-dimensional heteronuclear multiple bond correlation spectrum to
identify long-range (2-3 bond) correlations between protons and carbons.

o Data Processing: Process all spectra using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the H spectrum to the residual solvent peak (CDsOD at 3.31 ppm) and the 13C spectrum to
the solvent peak (CDsOD at 49.0 ppm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Scopularide B for
sequence confirmation.

Materials:

e Scopularide B, pure sample (~1 mg)
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e Methanol (LC-MS grade)

e Formic acid (LC-MS grade)

o High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Procedure:

o Sample Preparation: Prepare a stock solution of Scopularide B in methanol at a
concentration of 1 mg/mL. For analysis, dilute the stock solution to 1-10 pg/mL with methanol
containing 0.1% formic acid.

e Instrument Setup:

o Calibrate the mass spectrometer according to the manufacturer's instructions to ensure
high mass accuracy.

o Set the ESI source parameters. Typical settings for positive ion mode include: capillary
voltage of 3.5-4.5 kV, nebulizer gas pressure of 1-2 bar, drying gas flow of 8-10 L/min, and
a drying gas temperature of 180-220 °C.

o Data Acquisition:

o Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-1000 to
determine the accurate mass of the [M+H]* ion.

o Tandem MS (MS/MS): Select the [M+H]* ion (m/z 644.4) for collision-induced dissociation
(CID). Acquire the product ion spectrum by applying a range of collision energies (e.g., 10-
40 eV) to induce fragmentation.

o Data Analysis: Analyze the full scan data to confirm the elemental composition based on the
accurate mass measurement. Interpret the MS/MS spectrum to identify the fragment ions
corresponding to the neutral losses of the constituent amino and fatty acid residues, thereby
confirming the sequence.

Visualizations
Experimental Workflow
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Caption: Workflow for the characterization of Scopularide B.

Proposed Anticancer Signaling Pathway

Many anticancer cyclodepsipeptides exert their effects by inducing apoptosis (programmed cell
death) in cancer cells. While the specific molecular targets of Scopularide B are still under
investigation, a plausible mechanism involves the activation of apoptotic signaling pathways.
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Caption: A potential apoptotic pathway induced by Scopularide B.
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Conclusion

The combination of advanced NMR spectroscopy and high-resolution mass spectrometry
provides a powerful toolkit for the unambiguous structural characterization of complex natural
products like Scopularide B. The detailed data and protocols presented in this application note
serve as a valuable resource for researchers working on the discovery and development of
new therapeutic agents from natural sources. Further investigation into the specific molecular
targets and signaling pathways affected by Scopularide B will be crucial for its development as
a potential anticancer drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15342623?utm_src=pdf-body
https://www.benchchem.com/product/b15342623?utm_src=pdf-body
https://www.benchchem.com/product/b15342623?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/247473366_Scopularides_A_and_B_two_new_cyclodepsipeptides_from_the_marine_sponge-derived_fungus_Scopulariopsis_brevicaulis
https://pubmed.ncbi.nlm.nih.gov/18412398/
https://pubmed.ncbi.nlm.nih.gov/18412398/
https://www.benchchem.com/product/b15342623#nmr-and-mass-spectrometry-data-for-scopularide-b-characterization
https://www.benchchem.com/product/b15342623#nmr-and-mass-spectrometry-data-for-scopularide-b-characterization
https://www.benchchem.com/product/b15342623#nmr-and-mass-spectrometry-data-for-scopularide-b-characterization
https://www.benchchem.com/product/b15342623#nmr-and-mass-spectrometry-data-for-scopularide-b-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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